

A Technical Guide to the Solubility and Stability of Talabostat Isomer Mesylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for **Talabostat isomer mesylate** and the closely related Talabostat mesylate. The information is curated to assist researchers and drug development professionals in the effective handling, formulation, and analysis of this compound. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use.

Introduction to Talabostat

Talabostat is a potent, orally bioavailable inhibitor of dipeptidyl peptidases (DPPs), with significant activity against Dipeptidyl Peptidase IV (DPP-4) and Fibroblast Activation Protein (FAP). Its mechanism of action involves the prevention of the cleavage of certain cytokines and chemokines, which in turn enhances T-cell-mediated immune responses against tumors. This dual inhibitory action makes Talabostat a compound of interest in oncology and immunology research. This guide focuses on the physicochemical properties of **Talabostat isomer mesylate**, a specific isomeric form of the compound, and provides comparative data for Talabostat mesylate where available.

Solubility Data

The solubility of a compound is a critical parameter for its formulation and delivery. The following tables summarize the available quantitative solubility data for **Talabostat isomer mesylate** and Talabostat mesylate in various common laboratory solvents.



Table 1: Solubility of Talabostat Isomer Mesylate

Solvent	Solubility	Conditions
Dimethyl Sulfoxide (DMSO)	100 mg/mL	With ultrasonic treatment[1][2]

Table 2: Solubility of Talabostat Mesylate

Solvent	Solubility	Conditions
Water	≥31 mg/mL[3][4]	-
Water	250 mg/mL	With ultrasonic treatment[5]
Dimethyl Sulfoxide (DMSO)	≥11.45 mg/mL[3][4][6]	-
Dimethyl Sulfoxide (DMSO)	≥40 mg/mL[5]	Use freshly opened DMSO
Dimethyl Sulfoxide (DMSO)	5 mg/mL[7]	-
Dimethyl Sulfoxide (DMSO)	62 mg/mL	Use fresh DMSO to avoid moisture absorption[8][9]
Ethanol (EtOH)	≥8.2 mg/mL	With ultrasonic agitation[3][4]
Ethanol (EtOH)	1 mg/mL[7]	-
Phosphate-Buffered Saline (PBS, pH 7.2)	10 mg/mL[7]	-
Dimethylformamide (DMF)	1 mg/mL[7]	-

Stability Data

Understanding the stability of **Talabostat isomer mesylate** under various conditions is crucial for ensuring the integrity of experimental results and for developing stable pharmaceutical formulations.

Table 3: Storage and Stability of Talabostat Isomer Mesylate



Form	Storage Condition	Duration	Notes
Solid	4°C	Not specified	Sealed storage, away from moisture[10]
Solution	-80°C	6 months	In a suitable solvent; sealed storage, away from moisture[10]
Solution	-20°C	1 month	In a suitable solvent; sealed storage, away from moisture[10]

Table 4: Storage and Stability of Talabostat Mesylate

Form	Storage Condition	Duration	Notes
Solid	-20°C	≥ 4 years[7]	-
Solid	-20°C	3 years	Powder form[9]
Solution	-80°C	1 year	In solvent[9]
Solution	-20°C	1 month	In solvent[9]

Note: For optimal experimental outcomes, it is consistently recommended to prepare fresh solutions of Talabostat prior to use and to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[3][10]

Experimental Protocols

The following sections detail standardized methodologies for the assessment of solubility and stability, based on guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Protocol for Solubility Determination

The thermodynamic solubility of a compound is determined by the equilibrium shake-flask method.



Objective: To determine the saturation concentration of **Talabostat isomer mesylate** in a specific solvent at a given temperature.

Materials:

- Talabostat isomer mesylate
- Selected solvent(s)
- Calibrated analytical balance
- Vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for Talabostat

Procedure:

- Add an excess amount of Talabostat isomer mesylate to a vial containing a known volume of the solvent. The excess solid should be visually apparent.
- Securely cap the vials and place them in a constant temperature shaker bath.
- Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed to pellet the undissolved solid.
- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.



- Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of Talabostat isomer mesylate in the diluted sample using the validated HPLC method.
- Calculate the original concentration in the supernatant to determine the solubility.

Protocol for Stability Assessment (ICH Guidelines)

Stability studies are designed to evaluate how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Objective: To establish a re-test period for **Talabostat isomer mesylate** and recommend storage conditions.

Methodology:

- Stress Testing: Forced degradation studies are conducted to identify likely degradation products and to establish the intrinsic stability of the molecule. Conditions include exposure to high temperatures (in 10°C increments above accelerated testing, e.g., 50°C, 60°C), high humidity (e.g., 75% RH or greater), oxidative conditions, and photolysis. The susceptibility to hydrolysis across a wide pH range should also be evaluated.[6]
- Formal Stability Studies:
 - Batch Selection: At least three primary batches of the drug substance should be used for formal stability studies.[5][6]
 - Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
 - Storage Conditions:
 - Long-term testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

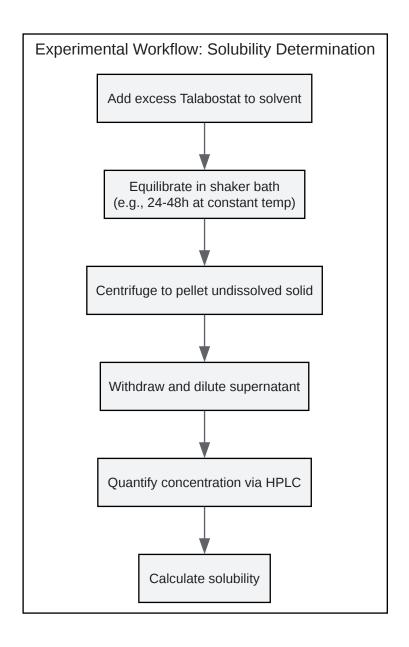


- Accelerated testing: Typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
- Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5]
- Analytical Methods: Validated stability-indicating analytical methods must be used to detect changes in the identity, purity, and potency of the drug substance.

Visualizations

The following diagrams illustrate key aspects of Talabostat's mechanism of action and the experimental workflows described in this guide.

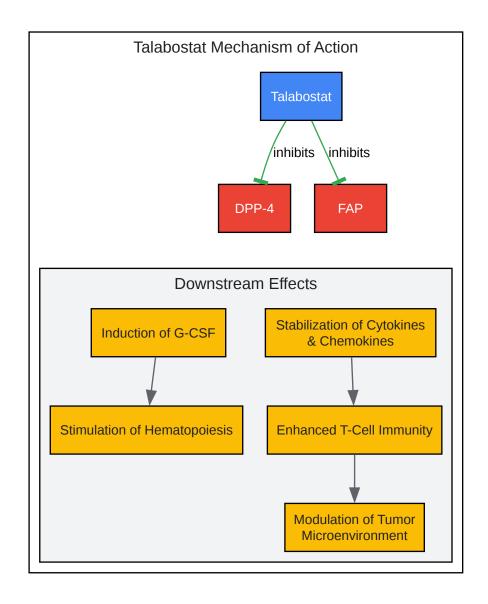




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Caption: Workflow for determining thermodynamic solubility.

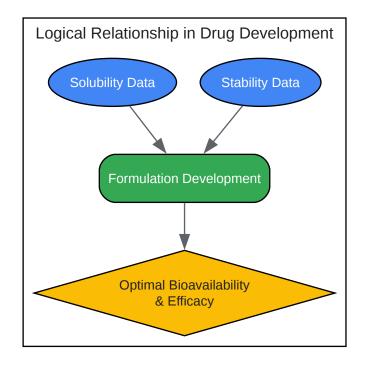




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Caption: Signaling pathway of Talabostat.





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Caption: Role of solubility and stability in drug development.

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